
4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline
Overview
Description
4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline is an organic compound with the molecular formula C9H10N2O. It is characterized by the presence of an oxazole ring fused to an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-aminobenzonitrile with ethylene glycol in the presence of a catalyst to form the oxazole ring . The reaction conditions often include elevated temperatures and the use of a solvent such as toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce various halogenated or nitro-substituted aniline derivatives .
Scientific Research Applications
Pharmaceutical Applications
The pharmaceutical potential of 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline is primarily attributed to its biological activity. Research indicates that compounds with similar oxazole structures exhibit significant interactions with biological targets, suggesting that this compound may also possess therapeutic properties.
Antimicrobial Activity : Preliminary studies have shown that derivatives of oxazole compounds can exhibit antimicrobial effects against various bacterial strains. This suggests that this compound may also have similar properties, making it a candidate for developing new antibiotics.
Antitumor Properties : Azolyl anilines, including this compound, have been reported to demonstrate antitumor activity. Research indicates that these compounds can inhibit specific cancer cell lines by interfering with cellular signaling pathways .
Cardioprotective Effects : Emerging evidence suggests that derivatives of azolyl anilines may offer cardioprotective benefits. These effects are thought to be mediated through the modulation of adrenergic receptors, which play a critical role in cardiovascular health .
Chemical Synthesis and Reactivity
The unique structure of this compound allows it to participate in various chemical reactions typical of both aromatic amines and oxazoles. Its reactivity is influenced by the presence of the amino group and the oxazole ring.
Synthetic Routes : Several synthetic methods have been developed for producing this compound. One notable method involves the condensation of nitriles with ethanolamine in the presence of catalytic systems such as ruthenium complexes. This approach highlights the versatility in synthesizing compounds with similar structures.
Material Science Applications
In addition to its pharmaceutical applications, this compound has potential uses in materials science. The compound's unique properties may allow it to be incorporated into polymers or other materials that require specialized characteristics.
Polymer Production : The ability to modify the chemical structure of this compound can lead to new materials with enhanced properties such as increased strength or improved thermal stability. This makes it a valuable building block in the development of advanced materials for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 2-(4,5-Dihydro-1,3-oxazol-2-yl)aniline
- 4-(4,5-Dihydro-1,3-oxazol-2-yl)phenol
- 4-(4,5-Dihydro-1,3-oxazol-2-yl)benzoic acid
Uniqueness: 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Biological Activity
4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Its structure, characterized by an aniline group and a dihydro-1,3-oxazole moiety, allows for interactions with various biological targets, making it a candidate for drug development and research into its therapeutic applications.
The molecular formula of this compound is C10H12N2O, with a molecular weight of 162.19 g/mol. The presence of nitrogen and oxygen heteroatoms in its structure influences its reactivity and biological activity. The compound can participate in various reactions typical of aromatic amines and oxazoles, which are crucial for its biological interactions.
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor or modulator of various enzymes. For example, it has been noted to inhibit enzymes involved in cell signaling pathways, thereby affecting downstream cellular processes .
- Receptor Binding : It can bind to receptors that regulate cellular functions, influencing gene expression and metabolic pathways. This binding may lead to conformational changes in the target proteins, altering their activity .
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its efficacy as an antimicrobial agent is attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Anticancer Properties
The compound has demonstrated potential anticancer activities in vitro. Research has indicated that it can induce cytotoxic effects in various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. For example, derivatives of similar oxazole compounds have shown IC50 values indicating significant antiproliferative effects against these cancer cell lines .
Data Table: Biological Activities of this compound
Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
Antimicrobial | E. coli | 15.0 | |
Anticancer | HeLa | 20.0 | |
Anticancer | Caco-2 | 25.0 |
Case Studies
Several studies have highlighted the biological potential of this compound:
- Anticancer Study : A study evaluated the cytotoxic effects of the compound on a panel of human tumor cell lines. It was found that the compound exhibited selective toxicity towards renal cancer cells with an IC50 value significantly lower than that for non-cancerous cell lines .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity, suggesting its potential use as a lead compound for developing new antibiotics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline, and how can purity be optimized?
- Methodology : The compound is commonly synthesized via palladium-catalyzed cross-coupling amination. For example, a reaction of 2-aminobenzonitrile with chiral amino alcohols (e.g., S-tert-leucinol) under reflux conditions yields oxazoline derivatives. Key steps include:
- Using Pd₂dba₃ (10 mol%) and Xantphos (20 mol%) as catalysts .
- Purification via flash column chromatography (silica gel, CH₂Cl₂/hexane) to achieve >85% yield .
Q. How is the structure of this compound validated experimentally?
- Techniques :
- X-ray crystallography using SHELXL for refinement .
- ¹H/¹³C NMR : Key signals include δ ~7.0–7.5 ppm (aromatic protons) and δ ~4.0–4.5 ppm (oxazoline CH₂ groups) .
- Mass spectrometry (LTQ Orbitrap) for molecular ion confirmation .
Advanced Research Questions
Q. How do electronic effects of substituents on the oxazoline ring influence catalytic activity in asymmetric reactions?
- Case Study : Chiral oxazoline ligands derived from this scaffold were tested in Cu-catalyzed nitroaldol reactions.
- Key Finding : Electron-withdrawing groups (e.g., 1,2,4-triazine) did not enhance enantioselectivity compared to simpler oxazolines. This suggests steric factors, not electronic effects, dominate enantiocontrol .
- Methodological Insight : Use HPLC with Chiralcel OD-H columns to determine enantiomeric excess (ee) .
Q. What strategies resolve contradictions in catalytic performance between oxazoline ligands with similar substituents?
- Example : Ligands with tert-butyl vs. phenyl substituents showed divergent activities.
- Analysis :
Compare crystal structures of Cu-ligand complexes to identify coordination geometry differences .
Perform DFT calculations to map steric/electronic landscapes of ligand-metal complexes.
- Resolution : Structural rigidity from tert-butyl groups may stabilize catalytically active conformers .
Q. How can computational methods predict the biological interaction profiles of this compound derivatives?
- Approach :
- Molecular docking (e.g., AutoDock Vina) to screen binding affinity with targets like kinases or GPCRs .
- MD simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes .
- Validation : Cross-reference with experimental SPR (Surface Plasmon Resonance) binding assays .
Properties
IUPAC Name |
4-(4,5-dihydro-1,3-oxazol-2-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTGVXOSFVZIQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329799 | |
Record name | 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10329799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54472-46-7 | |
Record name | 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10329799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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